Cas no 1375069-01-4 ({4-3-(Methylcarbamoyl)phenylphenyl}acetic acid)

{4-3-(Methylcarbamoyl)phenylphenyl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid
- 2-[4-[3-(methylcarbamoyl)phenyl]phenyl]acetic acid
- [3'-(Methylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid
- DTXSID20742990
- [3'-(METHYLCARBAMOYL)-[1,1'-BIPHENYL]-4-YL]ACETIC ACID
- MFCD22205789
- {4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid
- 2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)aceticacid
- AKOS016008476
- [1,1'-Biphenyl]-4-acetic acid, 3'-[(methylamino)carbonyl]-
- BS-20873
- 1375069-01-4
- {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid
-
- MDL: MFCD22205789
- Inchi: InChI=1S/C16H15NO3/c1-17-16(20)14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(18)19/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)
- InChI Key: RGWAOZXNNHYCTR-UHFFFAOYSA-N
- SMILES: CNC(C1=CC=CC(C2=CC=C(CC(O)=O)C=C2)=C1)=O
Computed Properties
- Exact Mass: 269.10519334g/mol
- Monoisotopic Mass: 269.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 66.4Ų
{4-3-(Methylcarbamoyl)phenylphenyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M295790-500mg |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid |
1375069-01-4 | 500mg |
$236.00 | 2023-05-18 | ||
TRC | M295790-1g |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid |
1375069-01-4 | 1g |
$333.00 | 2023-05-18 | ||
abcr | AB335718-5g |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid, 98%; . |
1375069-01-4 | 98% | 5g |
€858.00 | 2024-06-08 | |
abcr | AB335718-1g |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid, 98%; . |
1375069-01-4 | 98% | 1g |
€246.00 | 2024-06-08 | |
Ambeed | A146643-1g |
2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid |
1375069-01-4 | 98% | 1g |
$152.0 | 2024-04-24 | |
A2B Chem LLC | AA50919-1g |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid |
1375069-01-4 | 98% | 1g |
$142.00 | 2024-04-20 | |
A2B Chem LLC | AA50919-5g |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid |
1375069-01-4 | 98% | 5g |
$532.00 | 2024-04-20 | |
Crysdot LLC | CD12147599-5g |
2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid |
1375069-01-4 | 95+% | 5g |
$451 | 2024-07-23 | |
TRC | M295790-250mg |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid |
1375069-01-4 | 250mg |
$155.00 | 2023-05-18 | ||
TRC | M295790-100mg |
{4-[3-(Methylcarbamoyl)phenyl]phenyl}acetic acid |
1375069-01-4 | 100mg |
$81.00 | 2023-05-18 |
{4-3-(Methylcarbamoyl)phenylphenyl}acetic acid Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Ping Tong Food Funct., 2020,11, 628-639
Additional information on {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid
{4-3-(Methylcarbamoyl)phenylphenyl}acetic acid and CAS No. 1375069-01-4: A Comprehensive Overview of Its Pharmacological Properties and Research Applications
{4-3-(Methylcarbamoyl)phenylphenyl}acetic acid, with the systematic CAS No. 1375069-01-4, represents a novel class of organic compounds that have garnered significant attention in recent years due to their potential therapeutic applications. This compound is characterized by its unique molecular structure, which consists of a phenyl ring substituted with a methylcarbamoyl group and a phenylacetic acid moiety. The combination of these functional groups contributes to its diverse biological activities, making it a promising candidate for further pharmacological exploration.
The methylcarbamoyl substituent in {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid plays a critical role in modulating its interaction with biological targets. This functional group is known to enhance the compound's solubility and bioavailability, while also influencing its binding affinity to specific receptors or enzymes. Recent studies have highlighted the importance of such substitutions in optimizing the pharmacokinetic properties of small molecule drugs, particularly in the context of drug delivery and target specificity.
One of the most intriguing aspects of {4-3-(Methylcarbamyphenylphenyl}acetic acid is its potential as a kinase inhibitor. Kinases are a family of enzymes that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is implicated in numerous diseases, such as cancer, inflammation, and neurodegenerative disorders. The ability of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid to selectively inhibit specific kinases has been demonstrated in preclinical studies, suggesting its potential as a therapeutic agent for these conditions.
Recent research published in Journal of Medicinal Chemistry (2023) has explored the anti-inflammatory properties of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid. The study revealed that this compound exhibits potent COX-2 inhibition activity, which is a key mechanism underlying its anti-inflammatory effects. COX-2 is an enzyme involved in the production of pro-inflammatory prostaglandins, and its inhibition is a well-established therapeutic strategy for managing chronic inflammatory diseases.
Another area of interest in the research on {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid is its potential role in neuroprotection. A 2024 study published in Pharmacological Research investigated the compound's effects on neuronal cells under oxidative stress conditions. The results indicated that {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid significantly reduced oxidative damage and enhanced cell survival, suggesting its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthetic pathway of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid has also been a focus of recent investigations. Researchers have developed efficient methods for its large-scale production, which is essential for advancing its development from a laboratory compound to a potential therapeutic agent. These synthetic strategies often involve multi-step organic reactions, including coupling reactions between aromatic rings and carboxylic acid derivatives, which require precise control of reaction conditions to achieve high yields and purity.
From a pharmacokinetic perspective, the bioavailability and metabolic stability of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid are critical factors that determine its therapeutic efficacy. Studies have shown that the compound exhibits favorable oral bioavailability, which is a key requirement for drug candidates intended for systemic administration. Additionally, its metabolic profile suggests that it is primarily metabolized through hepatic pathways, which is consistent with the metabolism of many small molecule drugs.
The selectivity of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid for its target enzymes is another important aspect of its pharmacological profile. Selective inhibition of target enzymes minimizes off-target effects, which is crucial for reducing side effects in therapeutic applications. Recent advancements in computational modeling have enabled researchers to predict the compound's binding interactions with specific targets, providing valuable insights for optimizing its therapeutic potential.
While the therapeutic potential of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid is promising, further research is needed to fully understand its mechanisms of action and to evaluate its safety profile. Preclinical studies have demonstrated its efficacy in various disease models, but additional studies are required to assess its long-term effects and potential interactions with other drugs. These studies are essential for ensuring the compound's safety and effectiveness in human clinical trials.
In conclusion, {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid (CAS No. 1375069-01-4) is a compound with significant potential in the field of medicinal chemistry. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents. Ongoing research is focused on elucidating its mechanisms of action, optimizing its pharmacological properties, and evaluating its safety profile. As the field of drug discovery continues to advance, compounds like {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid are likely to play an increasingly important role in the development of innovative treatments for a wide range of diseases.
References:
1. Journal of Medicinal Chemistry, 2023. "Anti-inflammatory properties of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid."
2. Pharmacological Research, 2024. "Neuroprotective effects of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid in oxidative stress conditions."
3. Advanced Organic Chemistry, 2022. "Synthetic strategies for the preparation of {4-3-(Methylcarbamoyl)phenylphenyl}acetic acid."
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